1-Methoxy-1-propene
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Overview
Description
1-Methoxy-1-propene, also known as propenyl methyl ether or PME, is a colorless liquid . It has a molecular formula of C4H8O and an average mass of 72.106 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The molecule has a molar refractivity of 22.4±0.3 cm³ .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines in the presence of titanium tetrachloride .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm³, a boiling point of 36.4±9.0 °C at 760 mmHg, and a vapour pressure of 503.5±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 27.0±3.0 kJ/mol and a flash point of -33.6±10.8 °C . The index of refraction is 1.389 .Scientific Research Applications
Catalytic Synthesis Applications
1-Methoxy-1-propene is utilized in catalytic processes to synthesize important chemicals. For instance, tetramethylguanidine-based ionic liquids catalyze the synthesis of propylene glycol methyl ether from methanol and propylene oxide, producing 1-Methoxy-2-propanol with high yield under mild conditions, showcasing the catalyst's reusability without significant activity loss (Liang et al., 2010). Another study presented a neutral π-nucleophile catalyzing the cyanation of aldehydes and ketones, providing a synthetically useful organocatalysis example (Wang & Tian, 2007).
Material Science and Polymer Technology
In the realm of polymer-based photovoltaic cells, this compound derivatives like PCBM are extensively studied for their applications in bulk-heterojunction structures, significantly impacting solar cell efficiencies (Dang, Hirsch, & Wantz, 2011). ZnMgAl-mixed oxides synthesized from hydrotalcite-like compounds, when used as catalysts, showed high activity and selectivity in producing 1-methoxy-2-propanol from propylene oxide and methanol, highlighting the acid-base properties' influence (Cheng et al., 2008).
Chemical and Physical Properties Study
Ab initio calculations revealed insights into the electronic structure and prototropic rearrangement of 1-Methoxy-2-propene, shedding light on its reactivity and stability compared to sulfur analogs, contributing significantly to understanding the molecular properties influencing chemical reactions (Kobychev et al., 2002).
Advanced Organic Synthesis
The development of novel methods for synthesizing antitumor agents and other important chemical structures utilizing this compound derivatives underlines its importance in medicinal chemistry. A notable example is the synthesis of novel antitumor agent 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide using a dual role Pd(II) catalyst, highlighting the compound's role in creating complex chemical structures (Mondal et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methoxy-1-propene, also known as Methyl prop-1-en-1-yl ether , is a chemical compound with the molecular formula C4H8O
Mode of Action
It’s known that alkenes like this compound can undergo addition reactions . In the presence of an acid, water can be added to the double bond of the alkene, resulting in an alcohol . This reaction, known as hydration, is commonly used in industrial production of certain low-molecular-weight alcohols .
Biochemical Pathways
The hydration reaction of alkenes, which this compound can undergo, is a key step in many biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the safety data sheet for this compound suggests that it should be handled in an environment that prevents static discharges . Additionally, it should be kept away from heat, hot surfaces, sparks
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methoxy-1-propene are not well-studied. As an ether, it may participate in various biochemical reactions. Ethers can act as Lewis bases, interacting with proteins, enzymes, and other biomolecules through hydrogen bonding .
Cellular Effects
Ethers can potentially influence cell function by interacting with cellular components such as proteins and lipids .
Molecular Mechanism
As an ether, it could potentially interact with biomolecules through hydrogen bonding, influencing enzyme activity and gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-Methoxy-1-propene can be achieved through the dehydration of 1-methoxypropan-2-ol using a strong acid catalyst.", "Starting Materials": [ "1-methoxypropan-2-ol", "Strong acid catalyst (such as sulfuric acid or phosphoric acid)" ], "Reaction": [ "Add the 1-methoxypropan-2-ol to a round-bottom flask", "Add the strong acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Collect the product by distillation" ] } | |
CAS No. |
7319-16-6 |
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |
InChI Key |
QHMVQKOXILNZQR-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/OC |
SMILES |
CC=COC |
Canonical SMILES |
CC=COC |
7319-16-6 4188-68-5 4188-69-6 |
|
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 1-Methoxy-1-propene?
A1: this compound acts as a versatile reagent in organic synthesis. It finds application in:
- Condensation reactions with acetals: This reaction provides a pathway to synthesize α,β-unsaturated aldehydes. []
- Acyl anion equivalent: this compound can act as a synthetic equivalent for acyl anions in specific reactions. []
- Cycloaddition reactions: The compound participates in both [4+2] and [2+2] cycloaddition reactions, enabling the construction of complex cyclic structures. []
- Transvinylation reactions: It serves as a reagent for transvinylation reactions, facilitating the synthesis of allyl vinyl ethers. []
Q2: How does the sulfur analog, 1-Methylthio-2-propene, compare to 1-Methoxy-2-propene in terms of acidity and why?
A2: While both 1-Methoxy-2-propene and 1-Methylthio-2-propene undergo rearrangement to their respective 1-substituted 1-propene isomers with similar exothermic effects, they exhibit significant differences in their acidity. [] The presence of the SCH3 group in 1-Methylthio-2-propene significantly decreases its proton abstraction energy by 17.5 kcal/mol compared to the relatively unaffected acidity of propene with the OCH3 group. [] This difference arises from the stabilization of the 1-Methylthio-2-propene anion through negative hyperconjugation, a phenomenon not observed in the 1-Methoxy-2-propene anion. [] The difference in electronegativity between sulfur and oxygen explains this divergence. []
Q3: How does 1-Dimethylamino-1-methoxy-1-propene contribute to stereoselective Claisen rearrangements?
A3: 1-Dimethylamino-1-methoxy-1-propene plays a crucial role in stereoselective Claisen rearrangements. When reacted with allylic alcohols, the reaction proceeds with high stereoselectivity, favoring the formation of erythro-amides from trans-allylic alcohols and threo-amides from cis-allylic alcohols. [, ] This stereoselectivity is attributed to a chair-like transition state during the rearrangement process, where the ketene O.N-acetal double bond adopts a Z-configuration. [, ]
Q4: Are there specific examples of 1-Dimethylamino-1-methoxy-1-propene's application in complex molecule synthesis?
A4: Yes, 1-Dimethylamino-1-methoxy-1-propene has been successfully employed in the synthesis of complex molecules like 5α-Stigmasta-22,25-dien-3β-ol and its derivatives. [] This synthesis utilizes a Claisen rearrangement with 1-Dimethylamino-1-methoxy-1-propene, highlighting its utility in constructing complex natural product frameworks. []
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